Temsavir-D5

LC-MS/MS Isotopic labeling Internal standard

Temsavir-D5 (CAS 1352806-42-8) is a stable isotope-labeled analog of temsavir, the active moiety of the HIV-1 attachment inhibitor prodrug fostemsavir. Temsavir (BMS-626529) functions by binding directly to the gp120 subunit of the HIV-1 envelope glycoprotein, preventing viral attachment to host CD4+ T cells.

Molecular Formula C24H23N7O4
Molecular Weight 478.5 g/mol
Cat. No. B13437814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemsavir-D5
Molecular FormulaC24H23N7O4
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC
InChIInChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3/i3D,4D,5D,6D,7D
InChIKeyQRPZBKAMSFHVRW-DKFMXDSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Temsavir-D5: Deuterated Stable Isotope-Labeled Internal Standard for HIV-1 Attachment Inhibitor Bioanalysis


Temsavir-D5 (CAS 1352806-42-8) is a stable isotope-labeled analog of temsavir, the active moiety of the HIV-1 attachment inhibitor prodrug fostemsavir [1]. Temsavir (BMS-626529) functions by binding directly to the gp120 subunit of the HIV-1 envelope glycoprotein, preventing viral attachment to host CD4+ T cells [2]. Temsavir-D5 is specifically designed for use as an internal standard in quantitative LC-MS/MS assays . The molecule incorporates five deuterium atoms, which provide a distinct mass shift of approximately +5 Da compared to unlabeled temsavir (MW 473.49 vs. 478.52) [3][4]. This isotopic signature enables precise quantification and correction for matrix effects, ion suppression, and sample preparation variability in complex biological matrices .

Critical Analytical Distinctions: Why Unlabeled Temsavir Cannot Substitute for Temsavir-D5


The primary function of Temsavir-D5 is as an internal standard (IS) for quantitative bioanalysis, a role that unlabeled temsavir or other non-isotopic analogs cannot fulfill. Stable isotope-labeled internal standards are essential in LC-MS/MS to compensate for matrix effects, ion suppression/enhancement, and analyte loss during sample preparation . Unlabeled temsavir co-elutes with the analyte, making it indistinguishable and therefore useless as an IS. Alternative deuterated analogs, such as Temsavir-D3, exist but offer a smaller mass shift (+3 Da), which may lead to isotopic cross-talk and reduced assay specificity in complex matrices . Temsavir-D5, with a +5 Da mass shift, provides a superior signal separation, minimizing interference from the analyte's natural isotopic envelope and ensuring accurate quantification across a broad dynamic range . Substitution with an unlabeled or less differentiated analog compromises the core function of the method, directly impacting data integrity, assay robustness, and regulatory compliance.

Temsavir-D5: Quantifiable Differentiation and Performance Metrics for Scientific Procurement


Mass Spectrometric Differentiation: +5 Da Mass Shift Ensures Signal Fidelity

Temsavir-D5 exhibits a molecular weight of 478.52 g/mol (C24H18D5N7O4), which is approximately 5.03 Da greater than unlabeled temsavir (473.49 g/mol) [1][2]. This mass difference is critical for its function as an internal standard in LC-MS/MS. In comparison, a less deuterated analog like Temsavir-D3 offers only a +3 Da shift, which increases the risk of isotopic cross-talk with the analyte's M+2 and M+3 natural abundance ions, potentially skewing quantification at low concentrations . The +5 Da shift of Temsavir-D5 provides a cleaner baseline and more reliable peak integration.

LC-MS/MS Isotopic labeling Internal standard Bioanalysis

Analytical Performance: Precision and Accuracy in Validated LC-MS/MS Assays

While the specific performance of Temsavir-D5 is not directly reported, the validated LC-MS/MS method for temsavir quantification, which relies on a stable isotope-labeled internal standard (SIL-IS) analogous to Temsavir-D5, demonstrates high precision and accuracy [1]. The method achieved trueness between 99.7% and 105.3%, with repeatability and intermediate precision both ranging from 1.6% to 5.8% across a concentration range of 1–10,000 ng/mL in human plasma [1]. These performance characteristics are directly enabled by the use of a SIL-IS like Temsavir-D5, which corrects for variability in sample preparation and instrument response.

Method validation Precision Accuracy Therapeutic drug monitoring

Isotopic Purity: Documented Chemical Integrity for Method Validation

Commercial suppliers specify the chemical purity of Temsavir-D5 at ≥98% . While isotopic enrichment data (atom% D) is not publicly specified in available materials, this level of chemical purity is standard for stable isotope-labeled internal standards used in regulated bioanalysis. The purity is typically determined by HPLC, ensuring that impurities do not interfere with the MS/MS detection of the analyte or internal standard . In contrast, unlabeled temsavir reference standards, such as those from MedChemExpress, are also reported at ≥98% purity, but they lack the isotopic differentiation required for use as an internal standard .

Isotopic purity Quality control Reference standard

Targeted Applications of Temsavir-D5 in HIV-1 Therapeutic Drug Monitoring and Pharmacokinetic Research


Quantitative LC-MS/MS Assay for Therapeutic Drug Monitoring (TDM) of Temsavir in Multidrug-Resistant HIV-1 Patients

In this application, Temsavir-D5 is added at a constant concentration to patient plasma samples and calibration standards prior to sample preparation [1]. Following protein precipitation or liquid-liquid extraction, samples are analyzed by LC-MS/MS. The peak area ratio of temsavir (analyte) to Temsavir-D5 (internal standard) is used to construct a calibration curve and calculate unknown concentrations [1]. This approach directly compensates for variability in extraction efficiency, injection volume, and ion suppression/enhancement, enabling accurate quantification of temsavir across a clinically relevant range (e.g., 1–10,000 ng/mL) [1]. The use of Temsavir-D5 is critical for generating reliable data to assess patient adherence, manage drug-drug interactions, and optimize dosing in this complex patient population [1].

Method Development and Validation for Pharmacokinetic (PK) Studies of Fostemsavir/Temsavir

Temsavir-D5 is essential for developing and validating bioanalytical methods used in pharmacokinetic studies of fostemsavir and its active metabolite temsavir [2]. The internal standard corrects for matrix effects inherent to biological fluids (plasma, serum, urine), ensuring that the method meets regulatory guidelines (e.g., FDA, EMA) for accuracy and precision [2]. Its use enables the generation of robust PK parameters (Cmax, AUC, t1/2) that are necessary for understanding drug exposure, evaluating bioequivalence, and investigating the impact of renal or hepatic impairment on drug disposition [2][3].

Investigation of Metabolic Stability and Drug-Drug Interaction (DDI) Studies

In vitro studies evaluating the metabolic stability of temsavir or potential drug-drug interactions can utilize Temsavir-D5 as an internal standard to quantify parent drug depletion or metabolite formation in hepatocyte or microsomal incubations . While the deuterium label itself is not used as a metabolic tracer in this context, it ensures the analytical method is robust enough to accurately measure small changes in drug concentration, which is vital for determining enzyme kinetics (e.g., CYP3A4-mediated metabolism) and assessing the potential for clinically significant interactions [2].

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